molecular formula C25H23NO3 B6525260 N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929513-31-5

N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6525260
CAS No.: 929513-31-5
M. Wt: 385.5 g/mol
InChI Key: SOERTPGKMOUMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, ethoxy group, and carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the ethoxy group and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a local anesthetic with a similar aromatic amide structure.

    Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, an antiarrhythmic agent with structural similarities.

Uniqueness

N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-4-28-19-13-14-21-20(15-19)22(24(29-21)18-11-6-5-7-12-18)25(27)26-23-16(2)9-8-10-17(23)3/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOERTPGKMOUMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.